Cas no 96-41-3 (Cyclopentanol)

Cyclopentanol, organic compound, colorless, aromatic, viscous, clear liquid, pleasant smell, flammable, relative density 0.9478 (20/4 ℃). Melting point -19 ℃. Boiling point 140.8 ℃. Flash point 51.5 ℃. Refractive index Nd (20 ℃) 1.4530. soluble in ethanol, slightly soluble in water. It is mainly used as solvent and dye intermediate of spices and drugs< Br>
Cyclopentanol structure
Cyclopentanol structure
Cyclopentanol
96-41-3
C5H10O
86.1323018074036
MFCD00001363
34855
7298

Cyclopentanol Properties

Names and Identifiers

    • Cyclopentanol
    • Hydroxy-cyclopentane
    • 1,2-cyclopentane dicarboxylic acid
    • 1-hydroxycyclopentane
    • Cyclopentandicarbonsaeure
    • cyclopentane-1,2-dicarboxylic acid
    • cyclopentane-trans-1,2-dicarboxylic acid
    • cyclo-pentanol
    • cyclopentyl alcohol
    • hydroxycyclopentane
    • trans-DL-1,2-cyclopentanedicarboxylic acid
    • 1-Cyclopentanol
    • NSC 49117
    • +Expand
    • MFCD00001363
    • XCIXKGXIYUWCLL-UHFFFAOYSA-N
    • 1S/C5H10O/c6-5-3-1-2-4-5/h5-6H,1-4H2
    • OC1CCCC1
    • 1900556

Computed Properties

  • 86.073165g/mol
  • 0
  • 0.8
  • 1
  • 1
  • 0
  • 86.073165g/mol
  • 86.073165g/mol
  • 20.2Ų
  • 6
  • 37.2
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 0

Experimental Properties

  • Odor of amyl alcohol, somewhat like peppermint
  • 2.97 (AIR= 1)
  • 1.07e-11 cm3/molecule*sec
  • 0.92130
  • 20.23000
  • 2742
  • n20/D 1.453(lit.)
    n20/D 1.453
  • Slightly soluble
  • 139-140 °C(lit.)
  • −19 °C (lit.)
  • Fahrenheit: 123.8 ° f
    Celsius: 51 ° c
  • Colorless viscous liquid with pleasant smell. [1]
  • Stable. Flammable. Incompatible with strong oxidizing agents, acid chlorides, acid anhydrides.
  • Slightly soluble in water, soluble in ethanol, acetone, ether. [9]
  • 0.948 g/mL at 20 °C
    0.949 g/mL at 25 °C(lit.)

Cyclopentanol Security Information

Cyclopentanol Customs Data

  • 2906199090
  • China Customs Code:

    2906199090

    Overview:

    2906199090. Other naphthenic alcohols,Cycloenol and cycloterpenol. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2906199090. cyclanic, cyclenic or cyclotherpenic alcohols. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

Cyclopentanol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0037C1-250mg
Cyclopentanol
96-41-3 95%
250mg
$83.00
A2B Chem LLC
AB48673-250mg
Cyclopentanol
96-41-3 94%
250mg
$55.00
Aaron
AR0037KD-250mg
Cyclopentanol
96-41-3 95%
250mg
$52.00 2024-07-18
abcr
AB115173-100 ml
Cyclopentanol, 99%; .
96-41-3 99%
100 ml
€58.40 2024-04-15
Apollo Scientific
OR10094-100g
Cyclopentanol
96-41-3 97%
100g
£61.00 2023-09-01
Enamine
EN300-19348-0.05g
cyclopentanol
96-41-3 94%
0.05g
$19.0 2023-09-17
Fluorochem
044840-100g
Cyclopentanol
96-41-3 99%
100g
£19.00 2022-03-01
Life Chemicals
F0001-2295-0.25g
cyclopentanol
96-41-3 95%+
0.25g
$18.0 2023-09-07
OTAVAchemicals
2825370-50MG
cyclopentanol
96-41-3 95%
50MG
$29
TRC
C989670-10ml
Cyclopentanol
96-41-3
10ml
$ 87.00 2023-09-08

Cyclopentanol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 157 - 158 °C
Reference
Intensification of cyclohexanone purification stage from impurities in caprolactam production using phase transfer catalysis
Martynenko, E. A.; Glazko, I. L.; Levanova, S. V.; Portnova, Yu. V., Russian Journal of Applied Chemistry, 2014, 87(7), 899-903

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium ,  Lanthanum trihydroxide Solvents: Water ;  8 h, 4 MPa, 200 °C
Reference
Integrated catalytic hydroconversion of three crop stalks to valuable oxygenated organic chemicals
Liu, Guang-Hui; Bai, Jin-Jun; Lu, Kun-Lang; Kan, Hui; Zhang, Xiao-Qi; et al, Fuel, 2022, 322,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  5 min, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Reduction of aldehydes and ketones by a stoichiometric amount of NaBH4 using a small amount of MeOH or EtOH
Tanemura, Kiyoshi, Results in Chemistry, 2022, 4,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel ,  Nickel alloy, base, Ni 76,Fe 24 Solvents: Mesitylene ;  3 h, 3 bar, 150 - 160 °C
Reference
Hydrodeoxygenation and hydrogenolysis of biomass-based materials using FeNi catalysts and magnetic induction
Mustieles Marin, Irene; De Masi, Deborah; Lacroix, Lise-Marie; Fazzini, Pier-Francesco; van Leeuwen, Piet W. N. M.; et al, Green Chemistry, 2021, 23(5), 2025-2036

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Molybdenum oxide (MoO3) (impregnated onto ruthenium-modified carbon carrier) ,  Ruthenium (impregnated onto carbon carrier and metal oxides) ,  Carbon Solvents: Water ;  4 h, 4 MPa, 140 °C
Reference
Preparation of cyclopentanol by catalytic hydrogenzation of furfural and furfuryl alcohol
, China, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Aluminum alloy, nonbase, Al,Cu,Mg Solvents: Water ;  12 h, 2 MPa, 190 °C
Reference
Preparation method of cyclopentanol or cyclopentanone by catalytic conversion of biomass
, China, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: 2173482-17-0 Solvents: Isopropanol ;  7 h, 82 °C
Reference
Cyclometalated Ru(II)-NHC Complexes as Effective Catalysts for Transfer Hydrogenation: Influence of Wingtip Group on Catalytic Outcome
Balamurugan, Gunasekaran; Ramesh, Rengan; Malecki, Jan Grzegorz, ChemistrySelect, 2017, 2(32), 10603-10608

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: 1974333-48-6 Solvents: Isopropanol ;  5 h, 82 °C; 82 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Reference
Synthesis and catalytic evaluation of ruthenium(II) benzhydrazone complex in transfer hydrogenation of ketones
Manikandan, Thimma Sambamoorthy; Saranya, Sundar; Ramesh, Rengan, Tetrahedron Letters, 2016, 57(33), 3764-3769

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Nickel Solvents: Isopropanol ;  2 h, 85 °C
Reference
Use of certain transition metal hyperaccumulator plants for reducing organic compounds in a green manner
, France, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: 1653995-58-4 Solvents: Isopropanol ;  5 min, reflux
Reference
The application of tunable tridendate P-based ligands for the Ru(II)-catalysed transfer hydrogenation of various ketones
Meric, Nermin; Durap, Feyyaz; Aydemir, Murat; Baysal, Akn, Applied Organometallic Chemistry, 2014, 28(11), 803-808

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Potassium formate Catalysts: Ruthenium ,  Aluminum hydroxide oxide Solvents: Dimethylformamide ,  Water ;  18 h, 100 °C
Reference
Highly efficient transfer hydrogenation of aldehydes and ketones using potassium formate over AlO(OH)-entrapped ruthenium catalysts
Gao, Yanxiu; Jaenicke, Stephan; Chuah, Gaik-Khuan, Applied Catalysis, 2014, 484, 51-58

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: Zirconium tetrahydroxide (partially hydrated) Solvents: Isopropanol ;  40 min, 130 °C
Reference
A Mild and Efficient Flow Procedure for the Transfer Hydrogenation of Ketones and Aldehydes using Hydrous Zirconia
Battilocchio, Claudio; Hawkins, Joel M.; Ley, Steven V., Organic Letters, 2013, 15(9), 2278-2281

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: (OC-6-14)-Dichloro[3,3′-(2,6-pyridinediyl-κN)bis[5,6-bis(2-methylpropyl)-1,2,4-t… Solvents: Isopropanol ;  10 min, 82 °C
1.2 Reagents: Potassium hydroxide Solvents: Isopropanol ;  2.5 h, reflux
Reference
Two pseudo-N3 ligands and the catalytic activity of their ruthenium(II) complexes in transfer hydrogenation and hydrogenation of ketones
Yu, Z. K.; Zeng, F. L.; Sun, X. J.; Deng, H. X.; Dong, J. H.; et al, Journal of Organometallic Chemistry, 2007, 692(11), 2306-2313

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Isopropanol ,  Potassium hydroxide Catalysts: Ruthenium(1+), chloro[rel-(1R,4R,5S,7R)-5-(diphenylphosphino-κP)-2,3-dimethyl-7-… ;  0.5 h, 82 °C
Reference
Conformationally rigid diphosphine arene-ruthenium(II) complexes as catalysts for transfer hydrogenation of ketones
Ghebreyessus, Kesete Y.; Nelson, John H., Journal of Organometallic Chemistry, 2003, 669(1-2), 48-56

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Zinc, (1-methylpyrrolidine)bis[tetrahydroborato(1-)-κH,κH′]- Solvents: Tetrahydrofuran ;  rt; 25 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt; 10 min, rt
Reference
N-Methylpyrrolidine-zinc borohydride: a new stable and efficient reducing agent in organic synthesis
Tajbakhsh, M.; Lakouraj, M. M.; Mohanazadeh, F.; Ahmadi-Nejhad, A., Synthetic Communications, 2003, 33(2), 229-236

Synthetic Circuit 16

Reaction Conditions
1.1 Catalysts: Grubbs second generation catalyst Solvents: 1,2-Dichloroethane
1.2 Reagents: Hydrogen
Reference
Tandem Catalysis: The Sequential Mediation of Olefin Metathesis, Hydrogenation, and Hydrogen Transfer with Single-Component Ru Complexes
Louie, Janis; Bielawski, Christopher W.; Grubbs, Robert H., Journal of the American Chemical Society, 2001, 123(45), 11312-11313

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Copper sulfate ,  Borohydride (resin-bound) Solvents: Methanol
Reference
Selective reduction of α,β-unsaturated ketones with borohydride exchange resin-CuSO4 in methanol
Yoon, Nung Min; Sim, Tae Bo, Bulletin of the Korean Chemical Society, 1993, 14(6), 749-52

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Tungstate(6-), [μ12-[orthosilicato(4-)-κO:κO:κO:κO′:κO′:κO′:κO′′:κO′′:κO′′:κO′′′… Solvents: Methanol
Reference
Catalysis by heteropoly acids: some new aspects
Joshi, M. V.; Narasimhan, C. S., Journal of Catalysis, 1989, 120(1), 282-6

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: (OC-6-52)-[4,5-Bis[[bis(1-methylethyl)phosphino-κP]methyl]acridine-κN]carbonylch… Solvents: 1,4-Dioxane ,  Water ;  48 h, 5 bar, 135 °C
Reference
Direct Deamination of Primary Amines by Water To Produce Alcohols
Khusnutdinova, Julia R.; Ben-David, Yehoshoa; Milstein, David, Angewandte Chemie, 2013, 52(24), 6269-6272

Synthetic Circuit 20

Reaction Conditions
1.1 Catalysts: 2-Pyridinemethanamine ,  Bromopentacarbonylmanganese Solvents: Tetrahydrofuran ;  5 min, rt
1.2 Reagents: Hydrogen Catalysts: Potassium tert-butoxide ;  30 bar, rt; 12 h, 120 °C
Reference
Manganese-catalyzed homogeneous hydrogenation of ketones and conjugate reduction of α,β-unsaturated carboxylic acid derivatives: A chemoselective, robust, and phosphine-free in situ-protocol
Vielhaber, Thomas; Topf, Christoph, Applied Catalysis, 2021, 623,

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: 2-Pentanol Catalysts: Magnesium oxide Solvents: 2-Pentanol ;  6 h, reflux
Reference
Catalytic transfer hydrogenation of cycloalkanones on MgO. Vapour and liquid phase modes of reaction
Glinski, M., Polish Journal of Chemistry, 2009, 83(2), 187-194

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: 2-Pentanol Catalysts: Dichloromethane ,  Magnesium oxide Solvents: 2-Pentanol ;  3 h, 392 K
Reference
Catalytic hydrogen transfer over magnesia. XXI. Liquid phase reduction of cyclopentanone over CH4-nCln/MgO (n = 1-4) catalysts
Glinski, M.; et al, Polish Journal of Chemistry, 2008, 82(5), 1117-1119

Cyclopentanol Raw materials

Cyclopentanol Preparation Products

Cyclopentanol Suppliers

Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:96-41-3)
SDF263
in Stock
25KG,200KG,1000KG
99%
Wednesday, 27 November 2024 14:57

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